2-Phenylpropyl acetate

Description

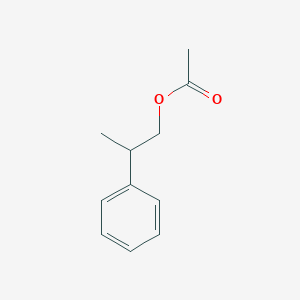

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPTTWAAIKMYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864264 | |

| Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10402-52-5 | |

| Record name | Benzeneethanol, β-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-methyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydratropyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpropyl acetate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Phenylpropyl Acetate

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound of interest for researchers, scientists, and professionals in drug development and fragrance chemistry. This document summarizes key quantitative data, outlines experimental contexts, and provides structural visualizations.

Introduction

This compound is an organic compound classified as an ester.[1] It is recognized for its characteristic fresh-floral, powerful, and fruity-green aroma, which is more delicate than that of phenylethyl acetate and reminiscent of hyacinth and lilac.[1] This aromatic profile has led to its use as a fragrance ingredient.[2] It is a member of the benzene family of compounds.[1]

Chemical Structure

The structural identity of this compound is defined by the following identifiers:

-

IUPAC Name: this compound

-

SMILES: CC(COC(=O)C)C1=CC=CC=C1[3]

-

InChI: InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3[3]

-

InChIKey: RVPTTWAAIKMYAH-UHFFFAOYSA-N[3]

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H14O2 | [3][4][5] |

| Molecular Weight | 178.228 g/mol | [4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 240 °C at 760 mmHg | [4] |

| Density | 1.012 g/cm³ | [4] |

| Flash Point | 99.1 °C | [4] |

| Refractive Index | 1.496 | [4] |

| Vapor Pressure | 0.0389 mmHg at 25°C | [4] |

| Solubility | Almost insoluble in water; soluble in alcohol; miscible with oils; fairly soluble in propylene glycol. | [1] |

| LogP | 2.35320 | [4] |

Experimental Protocols

While detailed experimental protocols for the synthesis of this compound are not extensively described in the provided search results, some insights into its formation and analysis can be gleaned.

Metabolic Synthesis:

One study noted the asymmetric hydrolysis of racemic hydratropic acetate by Bacillus subtilis var. niger.[1] This enzymatic process yielded (+)-2-phenylpropyl acetate and (—)-2-phenylpropanol, indicating a potential biosynthetic route.[1]

Chemical Synthesis:

A patent describes a synthesis method involving the Friedel-Crafts alkylation of benzene with methyl allyl acetate, catalyzed by anhydrous aluminum trichloride.[6] However, this method appears to produce a related compound, (2-methyl-2-phenylpropyl) acetate, and is noted to be difficult to control, with actual yields around 55% and purity of approximately 85%.[6] It is crucial to distinguish this from the synthesis of this compound.

Analytical Methods:

A method for the analysis of acetate based on alkylation to its propyl derivative and subsequent gas chromatography-mass spectrometry (GC-MS) has been developed.[7] While not specific to this compound, this protocol for acetate quantification could be adapted for related analytical procedures. The general steps involve:

-

Sample Preparation: Addition of an internal standard, 1-propanol, pyridine, and sodium hydroxide to the sample.

-

Derivatization: Initiation of the reaction with methyl chloroformate (MCF) under basic conditions. 1-propanol acts as a coupling reagent to produce the propyl-acetate derivative.

-

GC-MS Analysis: Injection of the derivatized sample into a GC-MS system for separation and quantification.[7]

The following diagram illustrates a generalized workflow for the chemical analysis of acetate compounds.

Caption: Generalized analytical workflow for acetate compounds.

Biological Activity and Toxicity

This compound is primarily recognized for its application as a fragrance ingredient.[2] A toxicological and dermatological review has been conducted on its use in this capacity.[2]

The acute toxicity of this compound has been evaluated in animal studies. The acute oral LD50 value in rats was reported as 4.3 g/kg, and the acute dermal LD50 in rabbits was found to be greater than 5 g/kg.[5] According to one source, it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[4]

Distinction from (2-methyl-2-phenylpropyl) acetate

It is important to differentiate this compound from a structurally similar compound, (2-methyl-2-phenylpropyl) acetate. The latter has the chemical formula C12H16O2 and a molecular weight of 192.25 g/mol .[8][9] (2-methyl-2-phenylpropyl) acetate is utilized as a solvent and surfactant and is an intermediate in the synthesis of the antihistamine Fexofenadine.[8][10] The physical and chemical properties of these two compounds are distinct and they should not be confused.

The logical relationship between these two compounds is illustrated below.

Caption: Isomeric relationship and application context.

References

- 1. This compound | 10402-52-5 [chemicalbook.com]

- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CAS#:10402-52-5 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

- 7. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 10. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

2-Phenylpropyl acetate CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropyl acetate, also known as hydratropyl acetate, is an organic ester with established applications in the fragrance and flavor industries. This technical guide provides a consolidated overview of its chemical and physical properties, a generalized synthesis protocol, and a summary of its known biological interactions. While its primary use is in perfumery, this document aims to present the available scientific information for a technical audience, highlighting areas where further research may be warranted to explore its potential in broader biomedical and pharmaceutical contexts.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a floral, sweet, and green aroma. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10402-52-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Boiling Point | ~270.46 °C (estimated) | [2] |

| Density | ~1.0292 g/cm³ (estimated) | [2] |

| Refractive Index | ~1.5103 (estimated) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-phenyl-1-propanol (hydratropyl alcohol) with acetic acid. This reaction is generally catalyzed by a strong acid.

Generalized Experimental Protocol: Fischer-Speier Esterification

A common method for this synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

2-Phenyl-1-propanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-phenyl-1-propanol and a molar excess of glacial acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthesis Workflow

Biological Activity and Metabolism

The available scientific literature on the biological activity of this compound is limited, with most research focusing on its toxicological profile for fragrance applications. To date, there is a notable absence of studies investigating its potential pharmacological effects or its utility in drug development.

One study has reported on the metabolism of racemic hydratropic acetate. It was found that the microorganism Bacillus subtilis var. niger can asymmetrically hydrolyze the ester. This enzymatic hydrolysis preferentially targets one enantiomer, resulting in the formation of (-)-2-phenylpropanol and the enrichment of (+)-2-phenylpropyl acetate[2]. This suggests that esterases may play a role in the metabolism of this compound in biological systems.

The ester functional group is a common motif in prodrug design, often utilized to enhance the lipophilicity and membrane permeability of a parent drug. However, there is currently no evidence to suggest that this compound has been investigated as a prodrug or possesses any intrinsic biological activity that would be of interest to drug development professionals.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways.

Conclusion and Future Directions

This compound is a well-characterized compound with established use in the fragrance industry. Its synthesis is straightforward, typically involving the acid-catalyzed esterification of 2-phenyl-1-propanol. While there is some information on its enzymatic hydrolysis, there is a significant gap in the understanding of its broader biological effects, including its pharmacological activity and potential interactions with cellular signaling pathways. For the drug development community, this compound currently represents a molecule with uninvestigated potential. Future research could explore the biological activities of this and structurally related short-chain phenylalkyl esters to determine if they possess any properties that could be of therapeutic interest.

References

A Technical Guide to the Synthesis and Characterization of 2-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis and analytical characterization of 2-phenylpropyl acetate (CAS No: 10402-52-5). It outlines two primary synthetic methodologies: Fischer-Speier esterification and acylation with acetic anhydride. Detailed experimental protocols for each method are provided. Furthermore, this guide describes the comprehensive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative and spectroscopic data are summarized in structured tables for clarity and ease of comparison, and key workflows are visualized using process diagrams.

Introduction

This compound, also known as hydratropyl acetate, is an organic ester with the molecular formula C₁₁H₁₄O₂.[1] It is a colorless liquid noted for its fresh, floral, and fruity-green aroma, which makes it a valuable ingredient in the fragrance industry.[2] Structurally, it is the acetate ester of 2-phenylpropan-1-ol. Understanding its synthesis and purification is crucial for ensuring the quality and consistency required in research and commercial applications. This guide details robust procedures for its preparation and presents a systematic approach to its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding alcohol, 2-phenylpropan-1-ol. Two effective and widely used methods are the acid-catalyzed Fischer esterification and acylation using acetic anhydride.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of 2-phenylpropan-1-ol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the less expensive one, acetic acid) is used, or water is removed as it is formed.[3][4]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

-

Reagent Charging: To the flask, add 2-phenylpropan-1-ol (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (approx. 5 drops).[5]

-

Reaction: Heat the mixture to a gentle reflux (approximately 110-120°C) and maintain for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (1 x 50 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Method 2: Acylation with Acetic Anhydride

Acylation of 2-phenylpropan-1-ol with acetic anhydride is an alternative, often faster, method for synthesizing the ester.[6] This reaction can be performed under catalyst-free conditions or accelerated by a catalyst, such as 4-dimethylaminopyridine (DMAP) or a Lewis acid.[8][9]

-

Apparatus Setup: In a well-ventilated fume hood, place a round-bottom flask with a magnetic stir bar in an ice bath.

-

Reagent Charging: Add 2-phenylpropan-1-ol (1.0 eq.) and dry pyridine (2-10 mL/mmol) to the flask.[8]

-

Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.5 eq.) to the solution at 0°C.[8][10]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching: Quench the reaction by the slow addition of methanol, followed by co-evaporation with toluene to remove residual pyridine.[8]

-

Work-up: Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally, brine (1 x 50 mL).[8]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.[8]

Diagram 1. Synthetic pathways to this compound.

Characterization Data

Following synthesis and purification, the identity and purity of this compound are confirmed through physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 10402-52-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molar Mass | 178.23 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density (approx.) | 1.029 g/cm³ | [1] |

Table 1. Physical and chemical properties of this compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information and are essential for unambiguous characterization. The following tables summarize the expected data from NMR, IR, and MS analyses.

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

| Assignment (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Methylene (-O-CH₂) | ~ 4.10 | Doublet (d) | 2H |

| Methine (-CH-) | ~ 3.05 | Multiplet (m) | 1H |

| Acetate Methyl (-COCH₃) | ~ 2.05 | Singlet (s) | 3H |

| Methyl (-CH-CH₃) | ~ 1.25 | Doublet (d) | 3H |

Table 2. Predicted ¹H NMR data for this compound in CDCl₃.

| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 171 |

| Aromatic (C-ipso) | ~ 140 |

| Aromatic (CH) | 126 - 129 |

| Methylene (O-CH₂) | ~ 70 |

| Methine (CH) | ~ 40 |

| Acetate Methyl (CH₃) | ~ 21 |

| Methyl (CH-CH₃) | ~ 17 |

Table 3. Predicted ¹³C NMR data for this compound in CDCl₃.[11]

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2980 | Strong |

| Ester C=O Stretch | ~ 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Asymmetric C-O Stretch | ~ 1230 | Strong |

Table 4. Key predicted FTIR absorption bands for this compound.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

| m/z (mass/charge) | Possible Fragment Identity | Notes |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺)[12] |

| 118 | [M - CH₃COOH]⁺ | Loss of a neutral acetic acid molecule |

| 105 | [C₈H₉]⁺ | [C₆H₅CHCH₃]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

| 43 | [CH₃CO]⁺ | Acetyl cation, characteristic of acetate esters[13] |

Table 5. Predicted major fragments in the electron ionization (EI) mass spectrum of this compound.[14][15][16]

Diagram 2. Workflow for the characterization of this compound.

Conclusion

This guide has detailed two reliable and scalable methods for the synthesis of this compound: Fischer esterification and acylation. Comprehensive experimental protocols have been provided to facilitate replication by researchers. Furthermore, a full suite of analytical characterization techniques has been described, with expected quantitative data summarized in tables for easy reference. The workflows and data presented herein serve as a robust resource for professionals engaged in the synthesis, analysis, and application of this important ester.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 10402-52-5 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ester synthesis by acylation [organic-chemistry.org]

- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 13. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Toxicological and Dermatological Review of 2-Phenylpropyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological and dermatological review of 2-phenylpropyl acetate, a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. This document synthesizes available data on its safety profile, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid in the understanding and replication of these studies. Quantitative data is presented in structured tables for ease of comparison. Additionally, metabolic pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved. While a comprehensive search of publicly available data has been conducted, specific quantitative results for some endpoints, such as skin sensitization and genotoxicity, were not available and are noted as such.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Hydratropyl acetate, β-Methylphenethyl acetate |

| CAS Number | 10402-52-5 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral and dermal routes.

| Test | Species | Route | Results |

| Acute Oral Toxicity | Rat | Oral | LD₅₀: 4850 mg/kg[1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀: > 5000 mg/kg |

Acute Oral Toxicity (Fixed Dose Procedure - as per OECD Guideline 420)

-

Test System: Healthy young adult rats (e.g., Sprague-Dawley), typically females, are used.

-

Procedure: Animals are fasted overnight prior to dosing. The test substance is administered as a single dose by oral gavage. The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality. Subsequent doses are adjusted up or down in a stepwise manner based on the observed effects.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that would cause mortality in 50% of the test animals.

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Test System: Healthy young adult rabbits (e.g., New Zealand White) are used.

-

Procedure: The fur on the dorsal area of the trunk is clipped. The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is covered with a porous gauze patch and a non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. All animals are subjected to a gross necropsy.

-

Endpoint: The dermal LD₅₀ is determined.

Dermal and Ocular Irritation

| Test | Species | Results | Classification |

| Skin Irritation | Rabbit | No signs of dermal irritation observed. | Non-irritating |

| Eye Irritation | Rabbit | Conjunctival irritation, corneal opacity, and iritis observed. Effects persisted in some animals up to 21 days. | Severely Irritating[2] |

Dermal Irritation (Draize Test - as per OECD Guideline 404)

-

Test System: Albino rabbits are used.

-

Procedure: The fur on the back of the rabbit is clipped. A small area of skin is abraded on some animals, while the skin of others is left intact. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the test sites and covered with a gauze patch.

-

Observation: The patches are removed after 4 hours. The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Endpoint: The Primary Irritation Index (PII) is calculated from the erythema and edema scores.

Ocular Irritation (Draize Test - as per OECD Guideline 405)

-

Test System: Albino rabbits are used.

-

Procedure: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to the Draize scale.

-

Endpoint: The severity of the irritation is classified based on the scores obtained.

Skin Sensitization

No specific quantitative data for skin sensitization of this compound from Human Repeat Insult Patch Tests (HRIPT) or Local Lymph Node Assays (LLNA) were found in the public domain. General protocols for these tests are described below.

Human Repeat Insult Patch Test (HRIPT)

-

Objective: To assess the potential of a substance to induce contact sensitization in humans.

-

Procedure:

-

Induction Phase: A patch containing the test material is applied to the skin of human volunteers (typically on the back) for a 24-hour period. This is repeated nine times over a three-week period at the same site.

-

Rest Phase: A two-week period with no patch application follows the induction phase.

-

Challenge Phase: A patch with the test material is applied to a new, previously untreated skin site.

-

-

Observation: Skin reactions at the challenge site are evaluated at 48 and 96 hours after application. The presence of erythema, edema, or other signs of an allergic reaction are scored.

-

Endpoint: The number of subjects showing a sensitization reaction at the challenge site determines the sensitization potential.

Murine Local Lymph Node Assay (LLNA - as per OECD Guideline 429)

-

Objective: To determine the potential of a substance to induce a proliferative response in the draining lymph nodes of mice, which is indicative of skin sensitization.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

-

-

Endpoint: The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in treated animals to that in control animals. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is used as a measure of sensitizing potency.

Genotoxicity

No specific quantitative results from genotoxicity studies for this compound were found in the public domain. The standard assays for evaluating genotoxicity are described below.

Bacterial Reverse Mutation Assay (Ames Test - as per OECD Guideline 471)

-

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

-

Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a medium lacking histidine.

-

Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3][4][5]

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

-

Objective: To assess the potential of a substance to cause structural chromosomal damage in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.[6][7]

-

Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.

-

Observation: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[3][8][9][10]

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - as per OECD Guideline 476)

-

Objective: To assess the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in mammalian cells.

-

Test System: Cultured mammalian cells, such as CHO or V79 cells, are used.[1][11]

-

Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. After an expression period to allow for mutations to be fixed, the cells are cultured in a medium containing a selective agent (e.g., 6-thioguanine) that is toxic to normal cells but not to cells with a mutation in the HPRT gene.

-

Observation: The number of mutant colonies is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the mutation frequency.[12][13]

Metabolism

The in vivo metabolism of this compound is expected to proceed via hydrolysis by carboxylesterases to its constituent alcohol, 2-phenylpropan-1-ol, and acetic acid.[14][15][16][17][18] 2-Phenylpropan-1-ol can then undergo further metabolism. Acetic acid enters the general metabolic pool of the body.[12][19]

Figure 1: Proposed metabolic pathway of this compound.

Experimental Workflows

Figure 2: General workflow for toxicological evaluation.

Figure 3: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Conclusion

This compound exhibits low acute oral and dermal toxicity. It is considered non-irritating to the skin but is classified as a severe eye irritant. While comprehensive data on its skin sensitization and genotoxic potential are not publicly available, the established protocols for these assessments provide a framework for any future required testing. The primary metabolic pathway is anticipated to be hydrolysis to 2-phenylpropan-1-ol and acetic acid. This review provides a foundational understanding of the toxicological profile of this compound for researchers, scientists, and drug development professionals. Further studies would be beneficial to fill the existing data gaps, particularly in the areas of skin sensitization and genotoxicity.

References

- 1. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]

- 2. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. [논문]A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture [scienceon.kisti.re.kr]

- 10. Chromosomal aberration induction in CHO cells by combined exposure to restriction enzymes and X-rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. cir-safety.org [cir-safety.org]

The Synthetic Origins of 2-Phenylpropyl Acetate: A Technical Guide

Abstract

2-Phenylpropyl acetate, a significant component in the fragrance industry, is a chemical compound valued for its fresh, floral, and fruity aroma. This technical guide addresses the common inquiry regarding its natural occurrence and sources. Contrary to some expectations, extensive reviews of chemical literature indicate that this compound has not been reported to occur in nature[1][2]. Therefore, this document will focus on the well-documented synthetic routes for its production, its physicochemical properties, and its primary industrial applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a precise understanding of this compound's origins and characteristics.

Occurrence: A Synthetic Profile

A thorough review of scientific databases and chemical literature reveals no evidence of this compound as a naturally occurring compound[1][2]. Its presence in commercial products is exclusively due to chemical synthesis. This distinction is critical for researchers in fields such as natural product chemistry and for industries that require precise sourcing information for their raw materials.

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized. These properties are crucial for its application in various formulations and for quality control in its manufacturing.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Fresh-floral, fruity-green, slightly earthy | [1][3] |

| Specific Gravity | 1.011 - 1.019 @ 25°C | [2] |

| Refractive Index | 1.494 - 1.498 @ 20°C | [2] |

| Boiling Point | Not specified | |

| Flash Point | 210.00 °F (98.89 °C) | [2] |

| Solubility | Almost insoluble in water; soluble in alcohol and miscible with oils | [1][3] |

Synthetic Production of this compound

The primary method for the industrial production of this compound is through the esterification of hydratropyl alcohol (2-phenyl-1-propanol).

Key Synthetic Pathway: Esterification

The most common and economically viable synthesis involves the reaction of hydratropyl alcohol with either acetic acid or acetic anhydride.

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Hydratropyl alcohol (2-phenyl-1-propanol)

-

Acetic anhydride

-

A suitable acid catalyst (e.g., sulfuric acid)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether)

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydratropyl alcohol and a slight molar excess of acetic anhydride.

-

Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizing the Synthesis

The following diagram illustrates the esterification process for producing this compound.

Industrial Applications

This compound is primarily used as a fragrance ingredient in a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents[4]. Its fresh and floral scent profile makes it a versatile component in fragrance formulations[3][5]. The fragrance industry values it for its ability to impart a delicate yet powerful lift to floral and green scent compositions[1][3].

Conclusion

References

An In-depth Technical Guide to the Solubility of 2-Phenylpropyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenylpropyl acetate, a key fragrance and flavoring agent. Understanding its solubility is crucial for its application in various formulations, including perfumes, cosmetics, and as a potential component in pharmaceutical preparations. This document outlines its known solubility in common organic solvents, presents a general experimental protocol for solubility determination, and includes a visual workflow for solubility assessment.

Physicochemical Properties

This compound is a colorless liquid with a fresh-floral, fruity-green odor.[1][2] It is almost insoluble in water but exhibits solubility in various organic solvents.[1][2][3]

Solubility Data

Quantitative public data on the specific solubility of this compound in a range of organic solvents is limited. However, qualitative descriptions from various sources provide a good indication of its general solubility profile. The following table summarizes the available information.

| Solvent | Solubility | Source |

| Alcohol | Soluble | [1][2][3] |

| Oils | Miscible | [1][2][3] |

| Propylene Glycol | Fairly Soluble | [1][2][3] |

It is important to note that another compound, (2-methyl-2-phenyl-propyl) acetate, is also described as being soluble in organic solvents like ethanol and acetone.[4] Care should be taken to distinguish between these two related esters.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed vials or flasks. The excess solute is necessary to ensure that a saturated solution is formed.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 24 hours) to allow the undissolved solute to settle.

-

For more rapid and complete separation, the samples can be centrifuged at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical technique, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

From the analysis, determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Phenylpropyl Acetate

Introduction

2-Phenylpropyl acetate is an organic ester with potential applications in various chemical syntheses and as a fragrance component. Understanding its thermal stability is crucial for determining its shelf-life, safe handling temperatures, and behavior in high-temperature applications such as gas chromatography. Thermal decomposition can lead to the formation of undesirable byproducts, affecting the purity and efficacy of the compound. This guide outlines the key experimental approaches and theoretical considerations for characterizing the thermal behavior of this compound.

Experimental Protocols

A thorough investigation of the thermal stability of this compound would typically involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a primary technique for determining the decomposition temperatures of a material.[2]

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.[1]

-

Procedure:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).[3][4]

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

-

Record the sample mass as a function of temperature.

-

The resulting data is a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

-

2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.[5]

-

Objective: To determine the melting point, boiling point, and enthalpy of decomposition of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample as a function of temperature.

-

Endothermic peaks will indicate melting and boiling, while an exothermic or endothermic peak at higher temperatures can correspond to decomposition.

-

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format for easy comparison and interpretation.

| Parameter | Method | Value | Units |

| Onset Decomposition Temperature (Tonset) | TGA | Data to be determined | °C |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG peak) | Data to be determined | °C |

| Final Decomposition Temperature (Tfinal) | TGA | Data to be determined | °C |

| Percent Mass Loss | TGA | Data to be determined | % |

| Residual Mass at 600 °C | TGA | Data to be determined | % |

| Melting Point (Tm) | DSC | Data to be determined | °C |

| Enthalpy of Fusion (ΔHfus) | DSC | Data to be determined | J/g |

| Boiling Point (Tb) | DSC | Data to be determined | °C |

| Enthalpy of Vaporization (ΔHvap) | DSC | Data to be determined | J/g |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Data to be determined | J/g |

Mandatory Visualization

Experimental Workflow

Caption: A logical workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of acetate esters often proceeds through a concerted, non-radical elimination reaction known as ester pyrolysis or a cis-elimination. This reaction typically requires a β-hydrogen atom and proceeds through a six-membered cyclic transition state to yield an alkene and acetic acid. For this compound, this would be a primary decomposition route.

Caption: A plausible pyrolysis pathway for this compound.

Conclusion

While specific experimental data for this compound is currently lacking, the methodologies and theoretical frameworks presented in this guide provide a robust starting point for its thermal characterization. The proposed experimental workflow, utilizing TGA and DSC, will enable researchers to determine key thermal stability parameters. Furthermore, the postulated decomposition pathway via a cis-elimination reaction offers a chemically sound hypothesis for the primary thermal degradation products. Future research should focus on conducting these experiments to generate empirical data and validate the proposed decomposition mechanism. Such studies are essential for the safe and effective application of this compound in various industrial and research settings.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylpropyl acetate and its structural isomers, 1-phenylpropyl acetate and 3-phenylpropyl acetate. These compounds, belonging to the class of phenylpropanoid esters, are primarily recognized for their applications in the fragrance industry. This document delves into their chemical properties, synthesis methodologies, and spectral characterization. Furthermore, it explores their limitedly documented biological activities and metabolic pathways, offering insights for future research and development in medicinal chemistry and pharmacology.

Introduction

This compound and its isomers are acetate esters of phenylpropanols. They are characterized by a phenyl group attached to a propyl chain, with the position of the acetate group defining the specific isomer. While their primary commercial use is as fragrance components in perfumes, cosmetics, and flavorings, their structural similarity to other biologically active phenylpropanoids suggests potential for further investigation in drug discovery and development. This guide aims to consolidate the available technical information on these compounds to serve as a foundational resource for researchers.

Chemical and Physical Properties

The isomers of phenylpropyl acetate share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), but differ in their structural arrangement, leading to variations in their physical properties. A summary of their key chemical and physical data is presented in Table 1.

| Property | This compound | 1-Phenylpropyl Acetate | 3-Phenylpropyl Acetate |

| Synonyms | Hydratropic acetate, β-Methylphenethyl acetate | α-Ethylbenzyl acetate | Hydrocinnamyl acetate |

| CAS Number | 10402-52-5[1] | 2114-29-6[2] | 122-72-5[3] |

| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₄O₂[2] | C₁₁H₁₄O₂[3] |

| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [2] | 178.23 g/mol [3] |

| Boiling Point | ~239-240 °C | ~229.5 °C | ~245 °C[3] |

| Density | ~1.011-1.019 g/cm³ @ 25 °C | ~1.012 g/cm³ | ~1.01 g/cm³ @ 20 °C[3] |

| Refractive Index | ~1.494-1.498 @ 20 °C | ~1.496 | ~1.496[3] |

| Solubility | Soluble in alcohol; sparingly soluble in water | Insoluble in water | 0.69 g/L in water[3] |

Synthesis and Characterization

The primary route for the synthesis of phenylpropyl acetates is the esterification of the corresponding phenylpropanol with an acetylating agent. Common methods include Fischer esterification with acetic acid and acylation with acetic anhydride.

General Synthesis Workflow

The general workflow for the synthesis and purification of phenylpropyl acetates is depicted below. This involves the reaction of the precursor alcohol with an acetylating agent, followed by workup and purification to isolate the final ester product.

General workflow for the synthesis of phenylpropyl acetates.

Experimental Protocols

A detailed method for the synthesis of 3-phenylpropyl acetate involves the acetylation of 3-phenylpropanol.[4]

-

Materials: 3-phenylpropanol, triphenylphosphine diacetate (Ph₃P(OAc)₂), ammonium bromide (NH₄Br), n-hexane, ethyl acetate (EtOAc).

-

Procedure:

-

To a solution of Ph₃P(OAc)₂, add 3-phenylpropanol (1 mmol, 0.137 mL).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (approximately 0.3 hours), filter the reaction mixture to remove the precipitated NH₄Br.

-

Evaporate the solvent from the filtrate.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and EtOAc (3:1) as the eluent.

-

-

Yield: 90% (0.159 g).[4]

A general method for the synthesis of phenylpropyl acetates can be adapted from the Fischer esterification of neophyl alcohol to form (2-methyl-2-phenylpropyl) acetate.[4]

-

Materials: Phenylpropanol isomer, acetic acid, sulfuric acid (H₂SO₄).

-

Procedure:

-

Combine the phenylpropanol isomer with acetic acid.

-

Add a catalytic amount of sulfuric acid (1-5 mol%).

-

Reflux the reaction mixture at 110-120 °C.

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture and perform a standard aqueous workup.

-

Purify the resulting ester by distillation or column chromatography.

-

Spectral Characterization

The structural isomers of phenylpropyl acetate can be distinguished by their unique spectral data.

¹H NMR:

| Isomer | δ (ppm) and Multiplicity |

| This compound | 7.35-7.20 (m, 5H, Ar-H), 4.10 (d, 2H, -CH₂-O-), 3.05 (m, 1H, -CH-), 2.05 (s, 3H, -O-C(=O)-CH₃), 1.30 (d, 3H, -CH-CH₃) |

| 1-Phenylpropyl Acetate | 7.40-7.25 (m, 5H, Ar-H), 5.75 (t, 1H, -CH-O-), 2.10 (s, 3H, -O-C(=O)-CH₃), 1.90 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃) |

| 3-Phenylpropyl Acetate | 7.20-7.00 (m, 5H, Ar-H), 4.00 (t, 2H, J = 6.5 Hz, -CH₂-O-), 2.60 (t, 2H, J = 7.6 Hz, Ar-CH₂-), 1.97 (s, 3H, -O-C(=O)-CH₃), 1.88 (q, 2H, J = 7.5 Hz, -CH₂-)[4] |

¹³C NMR:

| Isomer | δ (ppm) |

| This compound | ~171.0 (C=O), ~141.0 (Ar-C), ~129.0, ~128.5, ~126.5 (Ar-CH), ~69.0 (-CH₂-O-), ~40.0 (-CH-), ~21.0 (-O-C(=O)-CH₃), ~17.0 (-CH-CH₃) |

| 1-Phenylpropyl Acetate | ~170.5 (C=O), ~142.0 (Ar-C), ~128.5, ~128.0, ~126.0 (Ar-CH), ~75.0 (-CH-O-), ~29.0 (-CH₂-), ~21.0 (-O-C(=O)-CH₃), ~10.0 (-CH₃) |

| 3-Phenylpropyl Acetate | 171.1 (C=O), 141.1 (Ar-C), 128.4, 128.3, 126.0 (Ar-CH), 63.8 (-CH₂-O-), 32.1 (Ar-CH₂-), 30.1 (-CH₂-), 20.9 (-O-C(=O)-CH₃)[4] |

The mass spectra of the isomers are expected to show a molecular ion peak at m/z 178. The fragmentation patterns will differ based on the stability of the resulting carbocations.

-

This compound: Expected to show a prominent fragment from the loss of the acetoxy group, leading to a stable secondary benzylic carbocation.

-

1-Phenylpropyl Acetate: Also expected to show a fragment from the loss of the acetoxy group, forming a stable secondary benzylic carbocation.

-

3-Phenylpropyl Acetate: The mass spectrum of 3-phenylpropyl acetate shows major peaks at m/z 118, 117, 91, and 43.[5]

The IR spectra of all three isomers will exhibit characteristic absorption bands for the ester functional group and the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1735-1750 (strong) |

| C-O (ester) | ~1200-1250 (strong) |

| C-H (aromatic) | ~3000-3100 (medium) |

| C=C (aromatic) | ~1450-1600 (medium) |

| C-H (aliphatic) | ~2850-3000 (medium) |

Biological Activity and Metabolism

The biological activities of this compound and its isomers have not been extensively studied. Their primary documented biological relevance is in the context of their use as fragrance ingredients and their associated toxicological profiles.

Documented Biological Effects

-

Toxicity: Acute oral LD₅₀ values in rats have been reported as 4.3 g/kg for this compound and 4.7 g/kg for 3-phenylpropyl acetate.[3][6] The acute dermal LD₅₀ in rabbits for this compound exceeded 5 g/kg.[6]

-

Skin Irritation and Sensitization: As fragrance ingredients, these compounds have been reviewed for their potential to cause skin irritation and sensitization.[7]

Potential for Broader Biological Activity

While specific studies are lacking, the structural relationship of these esters to other phenylpropanoids suggests potential for a wider range of biological activities. Phenylpropanoids, in general, are known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Esterification can modulate the lipophilicity of a compound, which may enhance its bioavailability and biological activity.

Metabolism

The metabolism of this compound and its isomers is likely to proceed via hydrolysis of the ester bond to yield acetic acid and the corresponding phenylpropanol. This hydrolysis can be catalyzed by esterases present in the body. The resulting phenylpropanol would then be further metabolized through pathways common to other phenylpropanoids, which may include oxidation of the propyl side chain and hydroxylation of the aromatic ring, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Postulated metabolic pathway for phenylpropyl acetates.

Future Research Directions

Given the limited scope of current research on this compound and its isomers, several avenues for future investigation are apparent:

-

Systematic Evaluation of Biological Activities: A comprehensive screening of these compounds for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader library of related phenylalkyl esters could elucidate key structural features required for any observed biological activity.

-

Pharmacokinetic and Metabolic Studies: Detailed in vitro and in vivo studies are needed to confirm the metabolic pathways of these compounds and to determine their pharmacokinetic profiles.

-

Exploration of Novel Applications: Beyond the fragrance industry, these compounds could be investigated for their potential as pharmaceutical lead compounds, agrochemicals, or as building blocks for more complex molecules.

Conclusion

This compound and its isomers, 1-phenylpropyl acetate and 3-phenylpropyl acetate, are simple phenylpropanoid esters with well-established applications in the fragrance industry. While their synthesis is straightforward, and their basic chemical and physical properties are documented, there is a significant gap in the understanding of their biological activities and metabolic fate. This technical guide has consolidated the available information and highlighted the potential for these compounds to be explored in the context of drug discovery and development. Further research into their pharmacological and pharmacokinetic properties is encouraged to unlock their full potential beyond their current applications.

References

- 1. chembk.com [chembk.com]

- 2. 1-Phenylpropyl acetate | C11H14O2 | CID 101134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-1-propanol acetate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound | 10402-52-5 [amp.chemicalbook.com]

- 7. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 2-Phenylpropyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research, discovery, and synthetic methodologies for 2-phenylpropyl acetate, also known as (2-methyl-2-phenylpropyl) acetate or neophyl acetate. While a definitive first discovery remains elusive in readily available literature, early patents indicate its synthesis and utility dating back to at least the 1960s. This document details key synthetic routes, including Friedel-Crafts alkylation, Fischer esterification, and acylation of the corresponding alcohol, complete with experimental protocols. A summary of its known physical, chemical, and spectroscopic properties is also presented. Notably, there is a significant lack of public domain research on the specific biological activities or signaling pathways associated with this compound, with its primary applications being in the fragrance industry and as a chemical intermediate in the synthesis of pharmaceuticals like Fexofenadine.

Historical Context and Discovery

The precise origin and first synthesis of this compound are not well-documented in peer-reviewed scientific literature. However, its preparation is described in patents dating back several decades, suggesting its discovery and initial use were likely within an industrial research and development context. For instance, U.S. Patent 3,378,578, filed in the 1960s, describes methods for the synthesis of esters, including structures analogous to this compound, through processes like the reaction of an olefin with a carboxylic acid in the presence of an acidic catalyst. Later patents, such as CN101823958A, provide more refined and detailed procedures for its synthesis, highlighting its ongoing relevance as a synthetic intermediate.[1] Its primary historical and current applications are as a fragrance component and as a key building block in the synthesis of more complex molecules, such as the antihistamine Fexofenadine. The compound has also been submitted to the National Cancer Institute for testing, though the results of these evaluations are not widely published.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic sweet, fruity odor.[3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [2][4][5] |

| Molecular Weight | 192.25 g/mol | [2][4][5] |

| CAS Number | 18755-52-7 | [2][4][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 256.8 °C at 760 mmHg | [4] |

| Density | ~0.998 g/cm³ | [4] |

| Refractive Index | ~1.489 | [6] |

| Flash Point | 100.8 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and alcohols. |

A compilation of available spectroscopic data for the characterization of this compound is presented in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks and Assignments | Reference(s) |

| ¹H NMR | Predicted shifts: ~7.2-7.4 ppm (m, 5H, Ar-H), ~2.0 ppm (s, 3H, -COCH₃), Methylene and methyl protons of the propyl group would also be present. | [2] |

| ¹³C NMR | No specific peak assignments readily available in searched literature. | |

| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretch expected around 1735 cm⁻¹. C-O stretching and aromatic C-H stretching would also be present. | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 192. Expected fragments: m/z = 133 ([M - OAc]⁺), m/z = 91 (benzyl cation), m/z = 43 (acetyl cation). | [2] |

Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent methods are detailed below.

Friedel-Crafts Alkylation

This method involves the reaction of an aromatic compound, such as benzene, with an alkylating agent in the presence of a Lewis acid catalyst. A common route utilizes methallyl acetate as the alkylating agent and aluminum trichloride as the catalyst.

References

- 1. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]

- 2. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. (2-Methyl-2-phenylpropyl) acetate|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 2-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Phenylpropyl acetate (CAS No. 10402-52-5). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a fresh-floral, fruity-green odor.[1] It is almost insoluble in water but soluble in alcohol and miscible with oils.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Specific Gravity | 1.011 - 1.019 @ 25°C | [3] |

| Refractive Index | 1.494 - 1.498 @ 20°C | [3] |

| Flash Point | 98.89 °C (210.00 °F) (Tag Closed Cup) | [3] |

| LogP (o/w) | 2.652 (estimated) | [4] |

| Water Solubility | 157.2 mg/L @ 25 °C (estimated) | [4] |

| Boiling Point | 239.00 to 240.00 °C @ 760.00 mm Hg | [4] |

Toxicological Profile

The toxicological data for this compound is summarized below. As a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance group, its safety profile is also informed by the general toxicological characteristics of this chemical family.[5]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Route | Species | Test | Result | Reference |

| Oral | Rat | LD₅₀ | 4300 mg/kg | [1] |

| Dermal | Rabbit | LD₅₀ | > 5000 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (OECD 401, adapted)

The acute oral toxicity of this compound was determined in rats. While the specific study details for the cited LD₅₀ are not available, a typical protocol following OECD Guideline 401 (now superseded) would involve the following steps:

-

Test Animals: Young adult rats of a single sex (or both sexes if significant differences are expected) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A range of dose levels is used across different groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Skin Irritation

Studies in rabbits indicate that this compound is not a skin irritant.

| Species | Test | Result | Reference |

| Rabbit | Skin Irritation | Non-irritating | [1] |

Experimental Protocol: Acute Dermal Irritation (OECD 404)

A study was conducted to assess the acute dermal irritation/corrosion potential of a test substance, believed to be this compound, in rabbits according to OECD Guideline 404.

-

Test Animals: Three healthy young adult albino rabbits were used.

-

Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal was clipped.

-

Application: 0.5 mL of the test substance was applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration was 4 hours.

-

Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Results: No dermal irritation was observed in this study. The primary irritation index was calculated to be 0.00.

Eye Irritation

This compound is classified as severely irritating to the eye.

| Species | Test | Result | Reference |

| Rabbit | Eye Irritation | Severely irritating | [6] |

Experimental Protocol: Acute Eye Irritation (OECD 405)

A primary eye irritation test was conducted in rabbits.

-

Test Animals: Six healthy albino rabbits were used.

-

Application: 0.1 g of the test substance was instilled into the conjunctival sac of the right eye of each rabbit. The left eye remained untreated and served as a control.

-

Observation: The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours, and on days 4, 7, 10, 14, and 21 post-instillation. Ocular lesions were scored according to the Draize method.

-

Results: The test substance produced conjunctival irritation, corneal opacity, and iritis in all animals. The mean total score at 24 hours was 39.5. Based on the scoring system, the substance is classified as severely irritating to the eye.[6]

Skin Sensitization

While a specific study report for this compound was not found, the AAASAE group of fragrance ingredients, to which it belongs, are generally not considered to be sensitizing at current exposure levels.[5]

Experimental Protocol: Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

A Guinea Pig Maximization Test (GPMT) is a standard method to assess the skin sensitization potential of a substance.

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Induction: One week later, the test substance is applied topically to the same area.

-

-

Challenge Phase: After a two-week rest period, a non-irritating concentration of the test substance is applied topically to a naive site.

-

Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

-

Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus test) were identified for this compound. However, the broader group of AAASAEs are reported to be not mutagenic in bacterial systems and have little to no in vivo genotoxicity.[5]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies (e.g., 28-day or 90-day studies) were found for this compound. For the AAASAE group, no significant toxicity was observed in repeat-dose toxicity tests.[5]

Metabolism

As an ester, this compound is expected to undergo hydrolysis mediated by carboxylesterases. This metabolic pathway is common for the AAASAE group of fragrance ingredients.[5] The hydrolysis of this compound yields 2-phenylpropanol and acetic acid, which are then further metabolized and excreted through established pathways.

Metabolic pathway of this compound.

Hazard Classification and Handling

GHS Classification

There is conflicting information regarding the GHS classification of this compound. Some sources indicate it is not a hazardous substance under GHS, while another provides the following hazard statements:[3][7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Given the available toxicological data, particularly the severe eye irritation observed in animal studies, it is prudent to handle this substance with care, assuming it may present these hazards until a definitive classification is obtained from a regulatory body like ECHA.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-